N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)urea
Overview
Description
N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-nitrophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorobenzyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-nitrophenyl)urea typically involves multiple stepsThe reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-nitrophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives with different substituents on the pyrazole ring. Examples include:
- N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-(4-nitrophenyl)urea
- N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-(2-nitrophenyl)urea
Uniqueness
What sets N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-nitrophenyl)urea apart is its specific combination of substituents, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-[4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(3-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N5O3/c18-13-5-4-10(6-14(13)19)8-24-9-15(20)16(23-24)22-17(26)21-11-2-1-3-12(7-11)25(27)28/h1-7,9H,8H2,(H2,21,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAIIPNAHKVTTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=NN(C=C2Cl)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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